molecular formula C13H17N3O B12903178 (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine CAS No. 918812-48-3

(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine

Katalognummer: B12903178
CAS-Nummer: 918812-48-3
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: BEILGLBQBVDZNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine is an organic compound that features a pyrazole ring substituted with dimethyl groups and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine typically involves the reaction of 3,5-dimethylpyrazole with a suitable methoxyphenyl derivative. One common method includes the use of a nucleophilic substitution reaction where the pyrazole ring is introduced to the methoxyphenyl group under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3,5-Dimethyl-1H-pyrazol-1-yl)methanamine
  • (2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
  • (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl)methanamine

Uniqueness

(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methoxyphenyl)methanamine is unique due to the presence of both the methoxyphenyl and dimethylpyrazole groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

918812-48-3

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

[2-(3,5-dimethylpyrazol-1-yl)-5-methoxyphenyl]methanamine

InChI

InChI=1S/C13H17N3O/c1-9-6-10(2)16(15-9)13-5-4-12(17-3)7-11(13)8-14/h4-7H,8,14H2,1-3H3

InChI-Schlüssel

BEILGLBQBVDZNB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)OC)CN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.